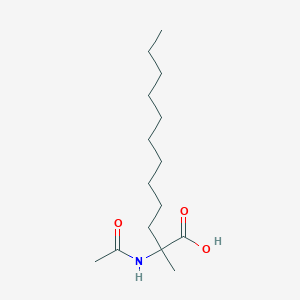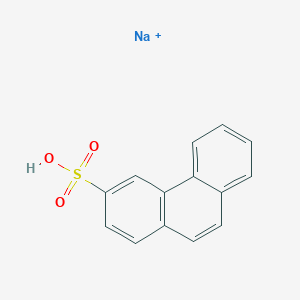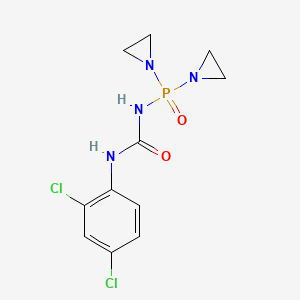
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoryl group attached to a pyridine ring, which is further substituted with nitro and methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 5-nitropyridin-2-amine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to maintain the purity and integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: Known for its use in perovskite solar cells.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures.
Uniqueness
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
3246-48-8 |
|---|---|
Molekularformel |
C19H18N3O5P |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H18N3O5P/c1-14-3-8-17(9-4-14)26-28(25,27-18-10-5-15(2)6-11-18)21-19-12-7-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25) |
InChI-Schlüssel |
SKPHKNYHLJTWMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
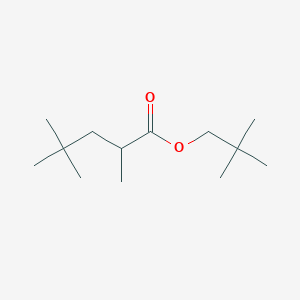
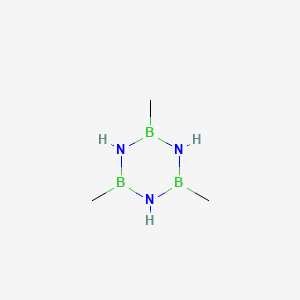
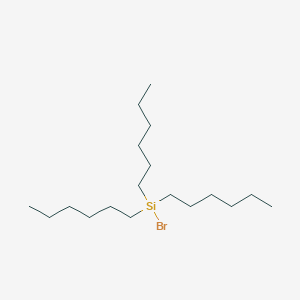

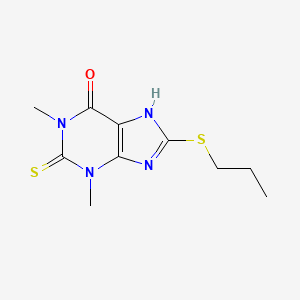

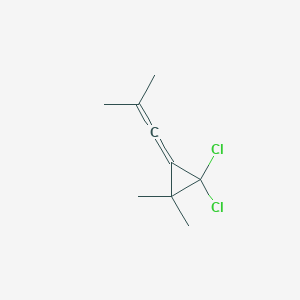
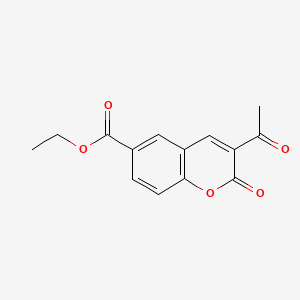
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
